3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid
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Overview
Description
3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C15H11ClO3 It is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-chlorophenol with 2-bromophenylprop-2-enoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated carbon, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar structure but lacks the phenoxy group.
3-phenyl-2-sulfanyl-prop-2-enoic acid: Contains a sulfanyl group instead of a chlorophenoxy group.
(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid: Contains a prop-2-yn-1-yloxy group instead of a chlorophenoxy group.
Uniqueness
3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid is unique due to the presence of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H11ClO3 |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18) |
InChI Key |
TXPGWTODSAWEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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